molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No. B2741357
CAS RN: 1154740-47-2
M. Wt: 242.072
InChI Key: KJWRSZMBXKQBKZ-UHFFFAOYSA-N
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Description

“6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one” is a chemical compound. It is used as a raw material in the synthesis of polybenzoxazines . Polybenzoxazines are a new type of phenolic resin that possess attractive properties such as high glass transition temperature, flame retardancy, low water absorption, and low cost .


Synthesis Analysis

The compound can be synthesized from the esterification reaction of terephthaloyl chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . The synthesis process involves a simple esterification reaction .


Molecular Structure Analysis

The chemical structure of the compound was characterized by Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .


Chemical Reactions Analysis

The compound is used in the polymerization behavior of a new benzoxazine monomer. The polymerization behavior was studied by differential scanning calorimetry (DSC) and FT-IR after each cure stage .


Physical And Chemical Properties Analysis

The compound contributes to the excellent properties of polybenzoxazines. The cross-linked polybenzoxazine showed that the glass transition temperature (Tg) was 110°C. Thermogravimetric analysis reveals better thermal stability as evidenced by the 5% and 10% weight-loss temperatures (Td5 and Td10) of the polybenzoxazine, which were 263 and 289°C, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of benzo[b][1,4]oxazin-3(4H)-one derivatives, including compounds with bromine substitution, demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential in designing new antimicrobial agents. The presence of halogen atoms such as fluorine has been shown to enhance antimicrobial properties, suggesting that modifications on the benzoxazinone core can influence biological activity (Fang et al., 2011).

Corrosion Inhibition

Benzoxazine derivatives, including 2-methyl-4H-benzo[d][1,3]oxazin-4-one, have been evaluated for their corrosion inhibition properties on mild steel in acidic environments. These studies indicate that the presence of nitrogen in the molecule and the molecular weight of the inhibitor play crucial roles in their effectiveness, with some derivatives achieving high inhibition efficiency. This research opens avenues for developing new corrosion inhibitors in industrial applications (Kadhim et al., 2017).

Chemical Synthesis and Reactivity

Research into the reactivity of similar benzoxazinone derivatives under various conditions has led to the synthesis of dynamic quinazolinones and other heterocyclic compounds. These studies not only expand the understanding of the chemical behavior of benzoxazinones but also lay the groundwork for synthesizing compounds with potential biological activities (El-hashash et al., 2016).

Innovative Synthesis Techniques

The use of ionic liquids for the synthesis of benzo[b][1,4]oxazines, including environmentally benign methods without added catalysts, highlights the versatility and efficiency of these compounds' synthesis. These approaches offer significant advantages, such as shorter reaction times and the possibility of reusing the ionic liquid, contributing to more sustainable chemical synthesis processes (Soleimani et al., 2012).

Chemoselectivity and Derivatization

Studies on the chemoselectivity of benzoxazinone derivatives towards amines, Schiff bases, and azines provide valuable insights into their potential for selective chemical transformations. These reactions result in various compounds, demonstrating the benzoxazinone core's versatility for further derivatization and the development of new materials or biologically active molecules (Derbala, 1996).

Future Directions

Polybenzoxazines are being explored for their application in the field of halogen-free flame retardant laminates, vacuum pump rotors, printed circuit boards, friction materials, composites, and other fields . The inherent brittleness of polybenzoxazines, especially in aromatic polybenzoxazines, limits their further development in the chemical industry . Therefore, future research may focus on improving the toughness of polybenzoxazines.

properties

IUPAC Name

6-bromo-5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWRSZMBXKQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Synthesis routes and methods

Procedure details

An ice cold suspension of 2-amino-4-bromo-3-methylphenol (3.81 g, 18.86 mmol) and potassium carbonate (10.42 g, 75 mmol) in N,N-Dimethylformamide (DMF) (25 mL) was treated by dropwise addition of bromoacetyl bromide (1.971 mL, 22.63 mmol). The mixture was warmed to ambient temperature and stirred for one hour. Water was added and the mixture was diluted with ethyl acetate. There were insoluble solids, so the entire mixture was passed through a fine glass frit to afford 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as an off-white solid (1.20 g, 26%). The filtrate was extracted with ethyl acetate. The extracts were washed with water, then brine, dried over sodium sulfate, filtered and concentrated to give slightly impure 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a reddish-brown solid (3.05 g, 67%): 1H NMR (400 MHz, DMSO-d6) δ ppm 10.40 (br. s., 1 H), 7.15 (d, J=8.6 Hz, 1 H), 6.79 (d, J=8.6 Hz, 1 H), 4.50 (s, 2 H), 2.30 (s, 3 H); LC/MS (m/z) ES+=242 (M+1).
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